6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound with the molecular formula C12H16N4O3S and a molecular weight of 296.35 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, including the formation of the triazolo[4,3-a]pyridine core and subsequent functionalization with the sulfonyl and piperidinyl groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methylpiperidin-1-yl)sulfonyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 6-[(4-methylpiperidin-1-yl)sulfonyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-2-propyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-3-8-19-15(20)18-11-13(4-5-14(18)16-19)23(21,22)17-9-6-12(2)7-10-17/h4-5,11-12H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAYLWPVASAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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